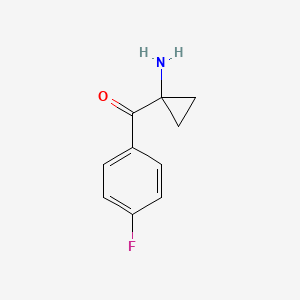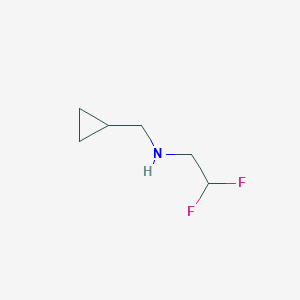
1-(4-Hydroxycyclohexyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxycyclohexyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is an organic compound that belongs to the family of tetrahydropyrazine derivatives This compound is characterized by the presence of a hydroxycyclohexyl group attached to a tetrahydropyrazine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxycyclohexyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the reaction of cyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrahydropyrazine-2,3-dione derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxycyclohexyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Research has indicated its potential as a therapeutic agent for certain neurological disorders due to its ability to modulate neurotransmitter activity.
Industry: It is used in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound can modulate various biochemical pathways, including those involved in neurotransmission and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxycyclohexyl)acetamide: This compound shares a similar hydroxycyclohexyl group but differs in its core structure.
4-Hydroxycyclohexyl methacrylate: Another compound with a hydroxycyclohexyl group, used primarily in polymer chemistry.
N-(4-Hydroxycyclohexyl)acetamide: Known for its anticonvulsant properties and studied for its potential therapeutic applications.
Uniqueness
1-(4-Hydroxycyclohexyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to its tetrahydropyrazine-2,3-dione core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-(4-hydroxycyclohexyl)-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C10H14N2O3/c13-8-3-1-7(2-4-8)12-6-5-11-9(14)10(12)15/h5-8,13H,1-4H2,(H,11,14) |
InChI Key |
JIOFTXUONQSKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2C=CNC(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine](/img/structure/B13269648.png)
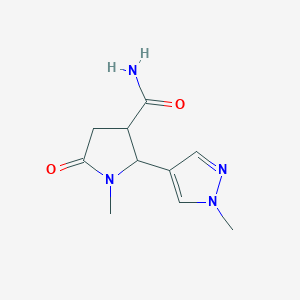
![7-Isopropyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13269660.png)
![1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13269667.png)
![2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13269675.png)
![1-[(Nonan-2-yl)amino]propan-2-ol](/img/structure/B13269680.png)
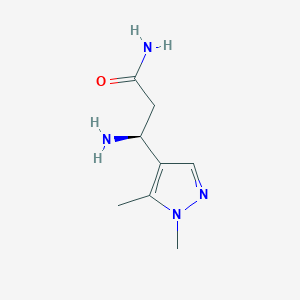
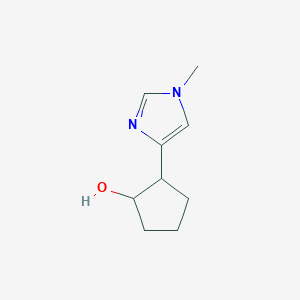
![4-[(1-Oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13269721.png)
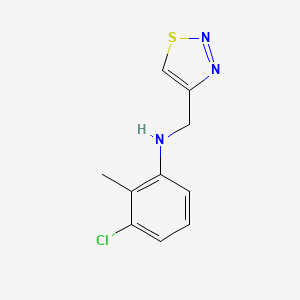
![(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13269732.png)
